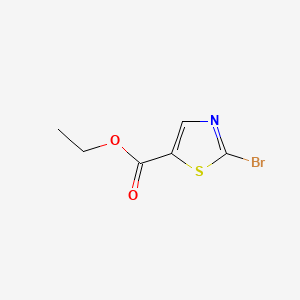

Ethyl 2-bromothiazole-5-carboxylate

Description

Significance within Heterocyclic Chemistry

Heterocyclic compounds, characterized by cyclic structures containing at least one atom other than carbon within the ring, are fundamental to many areas of chemistry and biology. britannica.com Thiazoles, as a subset of heterocycles, are of particular interest due to their presence in numerous biologically active natural products and synthetic compounds. britannica.comnih.gov Ethyl 2-bromothiazole-5-carboxylate serves as a prime example of a synthetically useful thiazole (B1198619) derivative, enabling chemists to introduce the thiazole motif into larger, more complex molecules. Its strategic placement of functional groups allows for a variety of chemical transformations, making it a valuable tool for constructing diverse molecular architectures.

Thiazole Ring System: Structural Features and Research Relevance

The thiazole ring is a five-membered aromatic ring containing one sulfur and one nitrogen atom. britannica.comwikipedia.org This ring system is planar and exhibits significant pi-electron delocalization, which contributes to its aromatic character and stability. wikipedia.org The presence of the heteroatoms imparts distinct physical and chemical properties compared to all-carbon aromatic rings. britannica.com The thiazole nucleus is a common feature in many biologically important molecules, including vitamin B1 (thiamine) and various antibiotics. britannica.comwikipedia.org The aromatic nature of the thiazole ring allows for various substitution reactions, and the different positions on the ring have distinct reactivity, providing a platform for creating a wide array of derivatives with diverse biological activities. nih.gov

Role as a Key Intermediate in Chemical Research

This compound is widely recognized as a crucial intermediate in the synthesis of more complex molecules. thermofisher.comsynhet.comfishersci.com The bromine atom at the 2-position is a key functional group that can be readily displaced or participate in cross-coupling reactions, such as the Suzuki coupling reaction. guidechem.com This allows for the introduction of various substituents at this position. The ethyl carboxylate group at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding its synthetic utility. guidechem.com For instance, it is a key intermediate in the synthesis of Febuxostat, a medication used to treat gout. guidechem.comgoogle.com It is also used in the preparation of various other pharmaceutical intermediates. guidechem.comchemicalbook.com

Overview of Research Domains Utilizing this compound

The application of this compound spans several research domains, primarily driven by the biological significance of the thiazole scaffold. nih.gov

Medicinal Chemistry: This is the most prominent area of research involving this compound. It serves as a starting material for the synthesis of compounds with a wide range of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory agents. nih.govguidechem.comresearchgate.net The thiazole ring is a known pharmacophore, and its incorporation into drug candidates can enhance their biological activity. researchgate.net

Materials Science: Thiophene-based compounds, which share structural similarities with thiazoles, are used in the development of organic semiconductors. ossila.com While less common, thiazole derivatives like this compound can also be explored for their potential in creating novel organic materials with specific electronic or optical properties.

Agrochemicals: Research has also explored the use of thiazole derivatives in the development of new fungicides and herbicides. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₆BrNO₂S | sigmaaldrich.com |

| Molecular Weight | 236.09 g/mol | sigmaaldrich.com |

| CAS Number | 41731-83-3 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 216-217 °C | sigmaaldrich.com |

| Density | 1.581 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5530 | sigmaaldrich.com |

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 2-bromo-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYIFXLNIMPSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394264 | |

| Record name | Ethyl 2-bromothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-83-3 | |

| Record name | Ethyl 2-bromothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromothiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Bromothiazole 5 Carboxylate and Its Analogues

Established Synthetic Routes and Strategies

The preparation of ethyl 2-bromothiazole-5-carboxylate and its analogues can be achieved through both multi-step sequences and more streamlined one-pot reactions. evitachem.comnih.govslideshare.netnih.gov

Multi-Step Synthesis Approaches

A common and traditional route to this compound involves a two-step process. guidechem.com The initial step is the cyclization of a β-keto ester, such as ethyl acetoacetate (B1235776), with thiourea (B124793) in the presence of a halogen, like iodine, to form an aminothiazole derivative. guidechem.com This is followed by a diazotization-bromination reaction of the resulting amino group to yield the final product. guidechem.com This sequence allows for the controlled construction of the substituted thiazole (B1198619) ring.

Another multi-step approach involves the initial synthesis of a thiazole-5-carboxylate, which is then subjected to a bromination reaction. evitachem.com This method provides a clear pathway to the target molecule by separating the formation of the core heterocyclic structure from the halogenation step.

One-Pot Synthetic Procedures for Thiazole Derivatives

In an effort to improve efficiency and reduce waste, one-pot syntheses for thiazole derivatives have been developed. nih.govslideshare.netnih.gov These methods often involve the reaction of α-haloketones with thioamides or thioureas. nih.govslideshare.net For instance, a one-pot, three-component reaction of an α-haloketone, thiosemicarbazide, and a carbonyl compound can yield complex thiazole derivatives. acgpubs.org The use of catalysts, such as reusable NiFe2O4 nanoparticles, can facilitate these reactions under environmentally friendly conditions. acs.org

Precursor Compounds in Thiazole Ring Formation

The construction of the thiazole ring is a critical step in the synthesis of this compound and its analogues. This is typically achieved through the Hantzsch thiazole synthesis and related methods, which utilize specific precursor compounds. evitachem.comacs.orgnih.govbepls.com

Reactions Involving Thioamides and Thioureas

Thioamides and thioureas are fundamental building blocks in thiazole synthesis. nih.govslideshare.netnih.govacs.org The Hantzsch synthesis, a classic method, involves the condensation of a thioamide with an α-haloketone. bepls.comyoutube.com The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, which initiates the cyclization process. youtube.com Thiourea is a particularly stable and inexpensive source for the thioamide functional group. youtube.com

Utilization of Alpha-Halo-Carbonyl Compounds

Alpha-halo-carbonyl compounds, such as α-bromoketones, are the other key component in the Hantzsch thiazole synthesis. nih.govslideshare.netacs.org The halogen provides a reactive site for nucleophilic attack by the thioamide sulfur, while the carbonyl group is essential for the subsequent intramolecular cyclization that forms the thiazole ring. youtube.com The selection of the specific α-halo-carbonyl compound allows for the introduction of various substituents onto the thiazole ring.

Functional Group Interconversions Leading to Bromination

The introduction of the bromine atom at the 2-position of the thiazole ring is a crucial functional group interconversion. evitachem.comnih.govbepls.com One of the most common methods for this transformation is the Sandmeyer reaction. nih.govwikipedia.org This reaction involves the diazotization of a 2-aminothiazole (B372263) derivative, followed by treatment with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom. nih.govwikipedia.org This method is widely used for the synthesis of aryl halides from aryl amines. wikipedia.org

Alternatively, direct bromination of the thiazole ring can be achieved using brominating agents like N-bromosuccinimide (NBS). evitachem.com The reaction conditions must be carefully controlled to ensure selective bromination at the desired position. evitachem.com Decarboxylative bromination has also been reported as a highly efficient method, where a carboxylic acid group at the 5-position is replaced by a bromine atom. beilstein-archives.orgresearchgate.net

Interactive Data Table: Synthetic Methods for Thiazole Derivatives

| Method | Precursors | Key Features | Reference(s) |

| Multi-Step Synthesis | Ethyl acetoacetate, Thiourea, Halogen | Sequential cyclization and diazotization-bromination | guidechem.com |

| One-Pot Synthesis | α-haloketone, Thiosemicarbazide, Carbonyl compound | Efficient, often catalyzed | acgpubs.orgacs.org |

| Hantzsch Thiazole Synthesis | Thioamide/Thiourea, α-halo-carbonyl compound | Classic and versatile method for thiazole ring formation | bepls.comyoutube.com |

| Sandmeyer Reaction | 2-Aminothiazole, Copper(I) bromide | Functional group interconversion for bromination | nih.govwikipedia.org |

| Direct Bromination | Thiazole derivative, N-bromosuccinimide (NBS) | Selective halogenation of the thiazole ring | evitachem.com |

| Decarboxylative Bromination | Thiazole-5-carboxylic acid, Brominating agent | Efficient replacement of a carboxyl group with bromine | beilstein-archives.orgresearchgate.net |

Diazotization and Halogenation Protocols

A prevalent and effective method for the synthesis of this compound involves a multi-step process that begins with the corresponding 2-aminothiazole precursor. The crucial step is the conversion of the 2-amino group into a 2-bromo group via a diazotization reaction followed by halogenation, a transformation often accomplished through a Sandmeyer-type reaction.

This process begins with the formation of a diazonium salt from the 2-aminothiazole derivative. This is typically achieved by treating the starting material with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like sulfuric acid (H₂SO₄) at low temperatures. The resulting diazonium salt is highly reactive and is immediately treated with a copper(I) or copper(II) bromide salt (e.g., CuBr or CuBr₂) and a bromide source like sodium bromide (NaBr) to introduce the bromine atom onto the thiazole ring. nih.gov

An alternative diazotization-bromination protocol utilizes an alkyl nitrite, such as tert-butyl nitrite (t-BuONO), often in conjunction with a copper(II) bromide catalyst. nih.govguidechem.com This method offers different reaction conditions, notably the ability to run the reaction at higher temperatures (e.g., ~60°C) and without the need for a strong aqueous acid, which can be advantageous in certain synthetic contexts. guidechem.com While the reaction yields between the sodium nitrite and nitrite ester methods are reported to be similar (approximately 68% for this step), the operational conditions differ significantly. guidechem.com

Table 1: Comparison of Diazotization-Bromination Protocols for Thiazole Synthesis

| Feature | Sodium Nitrite Protocol | Nitrite Ester Protocol |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | tert-Butyl Nitrite (t-BuONO) or similar |

| Catalyst/Halogen Source | CuSO₄ / NaBr or CuBr₂ | CuBr₂ |

| Acid/Solvent | Strong acid (e.g., 9M H₂SO₄) | Often performed without strong acid |

| Temperature | Low (-10°C to 0°C) guidechem.com | Room temperature to moderate heat (~60°C) guidechem.com |

| Reported Yield | ~68% guidechem.com | ~68% guidechem.com |

Regioselective Bromination Techniques

Direct bromination of a pre-formed thiazole ring offers an alternative synthetic route. Achieving regioselectivity—ensuring the bromine atom is added specifically at the desired position—is the primary challenge of this approach. For certain thiazole derivatives, reagents like N-bromosuccinimide (NBS) are employed as brominating agents, often in a solvent such as dichloromethane (B109758). evitachem.com The reaction conditions must be carefully controlled to ensure selective bromination at the intended position on the thiazole ring. evitachem.com However, for the synthesis of this compound specifically, the diazotization of the 2-amino precursor is a more commonly cited and reliable method for ensuring the correct isomer is formed.

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound is crucial for its potential industrial application, with a focus on improving the total yield and process efficiency. Research has explored the optimization of both the initial ring-formation step and the subsequent diazotization-bromination reaction. Through careful study of reaction parameters, a total yield of 33.6% has been reported for a two-step process starting from ethyl acetoacetate and thiourea, followed by diazotization and bromination. guidechem.com

Catalytic Systems and Solvents

The choice of catalyst and solvent system is paramount in the synthesis of this compound, particularly during the Sandmeyer reaction.

Catalytic Systems : Copper salts are the standard catalysts for this transformation. Copper(II) sulfate (B86663) (CuSO₄) in combination with sodium bromide is frequently used. Alternatively, copper(II) bromide (CuBr₂) can serve as both the catalyst and a source of bromide ions. nih.gov In related Suzuki-Miyaura coupling reactions that use bromo-thiazoles as starting materials, highly active palladium catalyst systems such as Pd(OAc)₂/Xantphos have been employed, highlighting the importance of tailored catalysts in thiazole chemistry. nih.gov

Solvents : The solvent choice is dictated by the specific protocol. The classical sodium nitrite diazotization method requires a strong, aqueous acidic medium, with 9M sulfuric acid being a common choice. guidechem.com For direct bromination reactions, chlorinated solvents like dichloromethane may be used. evitachem.com Green chemistry approaches have explored alternative solvents like PEG-400 and water for the synthesis of related thiazole compounds. bepls.com

Temperature and Stoichiometry Considerations

Precise control over temperature and reactant stoichiometry is essential for maximizing yield and minimizing side products.

Temperature : The diazotization reaction using sodium nitrite is highly exothermic and requires strict temperature control, typically maintained between -10°C and 0°C. guidechem.com After the addition of the nitrite, the reaction may be allowed to warm to room temperature over several hours. In contrast, methods employing nitrite esters can be conducted at significantly higher temperatures, around 60°C, which can simplify the procedure. guidechem.com

Stoichiometry : The molar ratios of the reactants must be carefully managed. In a typical Sandmeyer reaction, a slight excess of sodium nitrite is used to ensure complete diazotization of the amino group. Significant excesses of the copper catalyst and the bromide salt are also common to drive the substitution reaction to completion. For example, one documented procedure for an isomeric compound uses approximately 3 equivalents of CuSO₄ and nearly 4 equivalents of NaBr relative to the starting aminothiazole hydrobromide.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations

While traditional methods like the Sandmeyer reaction are effective, they often involve harsh conditions, such as the use of strong acids and potentially toxic metal catalysts, which raise environmental concerns. In response, significant research has been directed toward developing more environmentally benign synthetic approaches for thiazole derivatives.

Green chemistry principles offer a pathway to more sustainable synthesis. Key developments for related thiazole syntheses include:

Green Solvents : The use of water or polyethylene (B3416737) glycol (PEG-400) as reaction media has been reported, replacing volatile organic solvents. bepls.com

Alternative Energy Sources : Microwave irradiation has been shown to accelerate reactions, reducing reaction times from hours to minutes and often improving yields for the synthesis of thiazole precursors. bepls.com

Catalyst-Free Reactions : Some modern protocols for thiazole synthesis have eliminated the need for a catalyst entirely, simplifying purification and reducing heavy metal waste. bepls.com

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Green Approach | Example | Advantage |

| Green Solvents | Use of Water or PEG-400 instead of traditional organic solvents. bepls.com | Reduced environmental impact, lower toxicity, and often easier workup. |

| Microwave-Assisted Synthesis | Synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate in PEG-400 under microwave irradiation. bepls.com | Drastically reduced reaction times (e.g., 5 minutes), high efficiency. bepls.com |

| Multi-Component Reactions | One-pot synthesis of thiazole derivatives from multiple starting materials. bepls.com | Increased atom economy, reduced number of steps and purification stages. |

| Catalyst-Free Protocols | Domino reactions conducted in water under microwave conditions without a catalyst. bepls.com | Avoids use of potentially toxic or expensive catalysts, simplifies product isolation. |

These greener methods, while not all directly documented for this compound itself, represent the direction of modern synthetic chemistry and offer promising, more sustainable alternatives to traditional routes for producing this and other valuable thiazole intermediates.

Chemical Transformations and Derivatization Strategies

Reactivity of the Bromine Moiety at C-2

The bromine atom at the C-2 position of ethyl 2-bromothiazole-5-carboxylate is the focal point of its reactivity, serving as a versatile handle for synthetic modifications. This reactivity stems from the electron-deficient nature of the thiazole (B1198619) ring, which facilitates both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom at the C-2 position can be displaced by various nucleophiles. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-2 carbon, followed by the expulsion of the bromide ion. For instance, this compound can be used as a raw material and subsequently hydrolyzed through a substitution reaction to obtain 2-[2-(4-chloro-5-ethyl-1-hydrimidazole)-amide-1-(3-methoxypiperidine)]-4-methylthiazole-5-carboxylic acid, which is a component in the development of antibiotic drugs. guidechem.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The C-Br bond at the C-2 position readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. yonedalabs.com this compound readily participates in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or their esters. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, a phosphine (B1218219) ligand, and a base. rsc.orgnih.gov For example, the coupling of this compound with 3-cyano-4-isobutoxyphenylboronic acid pinacol (B44631) ester, followed by hydrolysis, yields febuxostat, a potent anti-gout medication. guidechem.com The reaction conditions for Suzuki-Miyaura couplings involving this compound are generally mild and tolerate a wide range of functional groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Ethyl 2-bromothiazole-4-carboxylate | 4-bromo-2,4'-bisthiazole | Pd(OAc)2 | dppf | KOAc, K3PO4 | 1,4-dioxane | Ethyl 2''-isopropyl-[2,4':2',4''-terthiazole]-4-carboxylate | 68 |

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | 1 | KF | Dioxane | 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82 |

| 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | 1 | KF | Dioxane | 4-methoxy-2'-pyridyl-biphenyl | 74 |

| 5-bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | 1 | KF | Dioxane | 5-(2'-pyridyl)pyrimidine | 91 |

Data sourced from multiple studies illustrating the versatility of Suzuki-Miyaura coupling. rsc.orgnih.gov

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org this compound can undergo Heck coupling with various alkenes, providing a direct method for the vinylation of the thiazole ring. The reaction is typically catalyzed by a palladium(0) species and requires a base to regenerate the active catalyst. organic-chemistry.org The stereoselectivity of the Heck reaction often favors the formation of the E-isomer of the resulting alkene. pearson.com

A general procedure for Heck reactions involves using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures, typically around 120 °C. beilstein-archives.org

The Negishi cross-coupling reaction utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is known for its high functional group tolerance and the ability to form C-C bonds with sp-, sp2-, and sp3-hybridized carbon atoms. Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnBr2. youtube.com this compound can be effectively coupled with various organozinc reagents under Negishi conditions, allowing for the introduction of a wide array of substituents onto the thiazole core.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a broad range of functional groups. thermofisher.com this compound can be coupled with various organostannanes, such as vinyl-, aryl-, and heteroarylstannanes, to afford the corresponding substituted thiazoles. The reaction is driven by the formation of a stable tin-halide byproduct. msu.edu While the toxicity of organotin compounds is a concern, methods for using catalytic amounts of tin have been developed. msu.edu

Amination Reactions

The bromine atom at the C-2 position of the thiazole ring is susceptible to nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, and it has been successfully applied to 2-bromothiazoles. acs.orgresearchgate.net This reaction allows for the introduction of a wide range of primary and secondary amines at the C-2 position.

Detailed studies on the palladium-catalyzed amination of five-membered heterocyclic halides have shown that the choice of palladium precursor and ligand is crucial for achieving high yields. acs.org For instance, catalyst systems comprising a palladium source like palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) and bulky, electron-rich phosphine ligands are effective. cmu.edu These reactions typically proceed in the presence of a base, such as sodium tert-butoxide or potassium phosphate, in an appropriate organic solvent. The general applicability of these methods allows for the synthesis of a diverse library of 2-aminothiazole (B372263) derivatives, which are precursors to various biologically active molecules. nih.govnih.govescholarship.org

Table 1: Examples of Amination Reactions

| Reactant 1 | Amine | Catalyst System | Base | Product | Reference |

| 2-Bromothiazole | Dibutylamine | Pd(O2CCF3)2 / P(tBu)3 | K3PO4 | 2-(Dibutylamino)thiazole | acs.org |

| 5-Bromothiazoles | Diarylamines | Palladium Catalyst | Not Specified | 5-N,N-diarylaminothiazoles | researchgate.net |

Reactivity of the Ester Moiety at C-5

The ethyl ester group at the C-5 position offers another site for molecular modification, primarily through hydrolysis or other ester functionalization reactions.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-bromothiazole-5-carboxylic acid. This transformation is typically achieved under basic conditions, such as saponification with an alkali metal hydroxide (B78521) like sodium hydroxide or potassium carbonate in a mixture of water and an organic solvent like methanol. epo.org

This hydrolysis is a critical step in the synthesis of more complex molecules. For example, in the production of the anti-gout medication Febuxostat, an analogue of this compound is first synthesized and then hydrolyzed to the carboxylic acid as a final step. epo.orgguidechem.com The resulting carboxylic acid can then be used in subsequent reactions, such as amide bond formation.

Table 2: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

| Reactant | Reagents | Solvent | Conditions | Product | Reference |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Potassium Carbonate | Methanol / Water | Reflux | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat) | epo.org |

Ester Functionalization Reactions

Beyond hydrolysis, the ester group can undergo other functionalization reactions. One of the most significant is direct amidation, where the ester is converted into an amide by reaction with an amine. mdpi.com This transformation can be promoted by strong bases such as t-BuOK in DMSO or n-BuLi in THF. semanticscholar.org This method provides a direct route to 2-bromothiazole-5-carboxamides, which are important intermediates in medicinal chemistry.

This direct amidation is advantageous as it can often be performed in a single step and can accommodate a range of amine nucleophiles. semanticscholar.org The choice of base and solvent system is critical to the success of the reaction and can be tailored to the specific substrates being used.

Table 3: Direct Amidation of Esters

| Ester Substrate | Amine Substrate | Base | Solvent | Product | Reference |

| General Ester | General Amine | t-BuOK | DMSO | Amide | semanticscholar.org |

| General Ester | General Amine | n-BuLi | THF | Amide | semanticscholar.org |

Transformations Involving the Thiazole Ring System

The thiazole ring itself can participate in a variety of chemical transformations, including modification and condensation reactions that build molecular complexity.

Ring Modification Reactions

While the functional groups attached to the thiazole ring are more commonly manipulated, reactions that directly modify the thiazole ring of a pre-existing, highly functionalized system like this compound are less frequently reported in the literature. Such transformations would likely involve significant changes to the heterocyclic core, such as ring-opening or rearrangement, and are generally less common than substitutions at the periphery of the ring.

Condensation and Cyclization Processes

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions that lead to the formation of new carbon-carbon bonds at the C-2 position. The Suzuki coupling reaction, which couples an organoboron compound with a halide, is a prominent example. ambeed.com This reaction has been instrumental in the synthesis of Febuxostat, where an arylboronic acid is coupled with a thiazole derivative. guidechem.com

The Heck reaction, which couples the halide with an alkene, represents another potential pathway for derivatization, allowing for the introduction of vinyl groups at the C-2 position. wikipedia.orgorganic-chemistry.org These condensation and cyclization strategies are fundamental in extending the molecular framework of the thiazole core, enabling the construction of complex, polycyclic systems and bi-aryl structures that are common motifs in pharmaceutical compounds.

Table 4: Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application | Reference |

| This compound analogue | 3-Cyano-4-isobutoxyphenylboronic acid pinacol ester | Palladium Catalyst | 2-(3-Cyano-4-isobutoxyphenyl)-thiazole derivative | Synthesis of Febuxostat | guidechem.com |

Synthesis of Highly Functionalized Thiazole Derivatives

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom at the C2 position of the thiazole ring. This facilitates a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. Key derivatization strategies include cross-coupling reactions and nucleophilic substitutions, which lead to a wide array of highly functionalized thiazole derivatives.

Research has demonstrated the utility of this compound in synthesizing molecules with significant biological and pharmaceutical applications. guidechem.com The strategic placement of the bromo and carboxylate groups allows for sequential or one-pot modifications to build intricate molecular frameworks.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone for creating C-C bonds and introducing aryl or heteroaryl substituents at the 2-position of the thiazole ring. This methodology is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients.

A notable application is in the synthesis of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, a key intermediate for the anti-gout medication Febuxostat. guidechem.com In this process, this compound is coupled with a substituted phenylboronic acid pinacol ester. The resulting coupled product is then hydrolyzed to yield the final carboxylic acid. guidechem.com

Table 1: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| This compound | 3-cyano-4-Isobutoxyphenylboronic acid pinacol ester | Palladium catalyst | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (after hydrolysis) | guidechem.com |

In a related example demonstrating the versatility of bromo-thiazole and thiadiazole structures, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester undergoes Suzuki-Miyaura coupling using a Pd(OAc)₂/Xantphos catalyst system to produce the corresponding coupled ester in high yield. nih.gov This highlights a common strategy for functionalizing such heterocyclic systems. nih.gov

Nucleophilic Substitution and Further Derivatization

The bromine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various nitrogen-containing moieties. This pathway is instrumental in the development of novel antibiotic agents. guidechem.com For instance, this compound can serve as the starting material in a multi-step synthesis where a substitution reaction is followed by hydrolysis to produce complex amide derivatives with potential antibacterial properties. guidechem.com

An illustrative synthesis involves the reaction of this compound with an amino-imidazole derivative, followed by hydrolysis of the ester, to yield 2-[2-(4-chloro-5-ethyl-1-hydrimidazole)-amide-1-(3-methoxypiperidine)]-4-methylthiazole-5-carboxylic acid. guidechem.com

The reactivity of the ester group at the C5 position also offers a handle for further modifications. For example, hydrazinolysis of the ester can be performed to create hydrazides. As shown in the synthesis of novel thiazoles, an esterified thiazole derivative was treated with hydrazine (B178648) hydrate (B1144303) to produce the corresponding hydrazide, which can then be reacted further to create Schiff bases or other heterocyclic systems. mdpi.com

Synthesis of Multi-Thiazole Systems

While not starting directly from this compound, the synthesis of di-, tri-, and tetrathiazole moieties from a related α-bromoketone highlights a powerful derivatization strategy. nih.gov The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with nucleophiles like 2-aminothiazole or thiosemicarbazone derivatives leads to the formation of extended poly-thiazole structures. nih.gov This demonstrates the principle of using a bromo-thiazole unit as a key electrophile for constructing larger, more complex heterocyclic systems. nih.gov

Table 2: Representative Reactions for Thiazole Derivatization

| Starting Material Type | Reagent(s) | Reaction Type | Resulting Derivative Class | Reference |

| Bromo-thiazole ester | Boronic Acids/Esters | Suzuki-Miyaura Coupling | Aryl/Heteroaryl-substituted thiazoles | guidechem.comnih.gov |

| Bromo-thiazole ester | Amine Nucleophiles | Nucleophilic Aromatic Substitution | 2-Amino-thiazole derivatives | guidechem.com |

| Thiazole ester | Hydrazine Hydrate | Hydrazinolysis | Thiazole hydrazides | mdpi.com |

| Bromo-thiazole derivative | Thiosemicarbazones | Cyclocondensation | Poly-thiazole systems | nih.gov |

These examples underscore the strategic importance of this compound and related bromo-thiazoles as foundational scaffolds for generating a diverse range of highly functionalized derivatives with applications in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis

Ethyl 2-bromothiazole-5-carboxylate has emerged as a compound of significant interest in organic chemistry, primarily due to its unique molecular architecture. The presence of a reactive bromine atom at the 2-position, an electron-withdrawing carboxylate group at the 5-position, and the thiazole (B1198619) core itself, makes it a highly valuable and versatile substrate for the construction of complex molecular frameworks. chemimpex.comguidechem.com

Role in Medicinal Chemistry and Drug Discovery Research

Scaffold for Biologically Active Molecules

Ethyl 2-bromothiazole-5-carboxylate serves as a fundamental scaffold in the design and synthesis of complex medicinal compounds. quinoline-thiophene.com The presence of a bromine atom on the thiazole (B1198619) ring enhances its reactivity, making it a versatile substrate for various chemical transformations, while the ethyl ester group can improve solubility and bioavailability. chemimpex.com This adaptability allows chemists to efficiently construct diverse molecular architectures, leading to the development of new drugs. quinoline-thiophene.com

Its utility is not confined to pharmaceuticals; it is also a precursor in the formulation of agrochemicals like pesticides and herbicides. chemimpex.com In medicinal chemistry, its primary value lies in its function as a key intermediate, enabling the synthesis of molecules with potential therapeutic benefits, including antimicrobial, anti-inflammatory, and anti-tumor properties. quinoline-thiophene.com The compound's structure is a cornerstone for researchers aiming to target specific biological pathways and create innovative treatments. chemimpex.com

Intermediate in Pharmaceutical Agent Development

The significance of this compound is most pronounced in its role as a key intermediate in the development of new pharmaceutical agents. quinoline-thiophene.comchemimpex.com Its structure is frequently employed to build more complex molecules designed to interact with specific biological targets, leading to a desired therapeutic effect.

The bromothiazole moiety is a recognized pharmacophore associated with antimicrobial activity. smolecule.com this compound is utilized as a key intermediate in the synthesis of novel antimicrobial agents. chemimpex.com Research has shown that derivatives containing the bromothiazole structure exhibit notable antibacterial and antifungal properties. smolecule.com This is attributed in part to the bromine atom, which can increase the molecule's lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets. smolecule.com The compound serves as a foundational element for developing new classes of antibiotics and fungicides. chemimpex.com

Table 1: Application in Antimicrobial Agent Synthesis

| Precursor Compound | Target Application | Rationale | Source(s) |

|---|

The compound is a critical starting material for creating novel anti-inflammatory drugs. quinoline-thiophene.comchemimpex.com A notable application is in the synthesis of molecules that modulate the immune system by targeting key signaling pathways. For instance, this compound has been used in the synthesis of amide-substituted heterocyclic compounds designed to treat autoimmune and inflammatory diseases. google.com These derivatives function by inhibiting signal transduction from critical cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Interferon-alpha (IFN-α), which are pivotal in the inflammatory cascade of conditions like psoriasis and Crohn's Disease. google.com

Table 2: Application in Anti-Inflammatory Agent Synthesis

| Precursor Compound | Target Pathway/Molecule | Therapeutic Area | Source(s) |

|---|

A significant and well-established application of this compound is as a precursor in the synthesis of Febuxostat, a potent non-purine inhibitor of xanthine (B1682287) oxidase used to treat hyperuricemia in patients with gout. Febuxostat works by blocking the enzyme responsible for uric acid production. google.com The synthesis involves a Suzuki coupling reaction between this compound and a boronic acid ester, followed by hydrolysis, to construct the core structure of the drug. chemimpex.com This specific use highlights the compound's importance in creating targeted therapies for metabolic disorders.

The thiazole scaffold is a feature of many compounds investigated for anticancer activity, and this compound serves as a key building block in this area. quinoline-thiophene.com It has been employed as a starting material in the synthesis of heterocyclic modulators of the protein kinase B (PKB/Akt) signaling pathway. googleapis.comlookchem.com Since the Akt pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival, inhibitors derived from this precursor are developed as potential antineoplastic agents. googleapis.comgoogle.com

The versatility of this compound extends to the creation of a wide range of specific enzyme inhibitors, a cornerstone of modern drug discovery.

PI3K/Akt/mTOR Pathway Inhibitors: The compound is instrumental in developing inhibitors for the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation that is often implicated in cancer. google.com Research has detailed the synthesis of novel 2-substituted thiazole carboxamides, derived from this starting material, which act as potent pan-inhibitors against all three isoforms of Akt (Akt1, Akt2, and Akt3). google.com One such potent derivative demonstrated strong antiproliferative activity in prostate cancer cells, underscoring its potential as a lead compound for new anticancer agents. google.com

Other Enzyme Inhibitors: Beyond the Akt pathway, this precursor is used to synthesize inhibitors for several other enzymes:

Xanthine Oxidase: As mentioned, it is a precursor to Febuxostat, a selective xanthine oxidase inhibitor for treating gout. chemimpex.com

Tyrosine Kinase 2 (Tyk-2): It is a starting material for developing Tyk-2 inhibitors, which are investigated for treating autoimmune conditions. google.com

Ubiquitin-Specific Protease 30 (USP30): Patent literature describes its use in creating 1-cyano-pyrrolidine compounds that function as USP30 inhibitors, with potential applications in oncology. google.com

Hematopoietic Prostaglandin D Synthase (H-PGDS): It has been used to synthesize inhibitors of H-PGDS, which are being explored for the treatment of muscular dystrophy.

Table 3: Application in Enzyme Inhibitor Development

| Precursor Compound | Target Enzyme/Pathway | Therapeutic Area | Source(s) |

|---|---|---|---|

| This compound | Akt1, Akt2, Akt3 (PI3K/Akt/mTOR pathway) | Cancer | googleapis.comgoogle.com |

| This compound | Xanthine Oxidase | Gout | chemimpex.com |

| This compound | Tyrosine Kinase 2 (Tyk-2) | Autoimmune Disease | google.com |

| This compound | Ubiquitin-Specific Protease 30 (USP30) | Cancer | google.com |

Structure-Activity Relationship Studies Methodologies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential. The primary methodologies involve the strategic modification of the thiazole ring at its key positions, primarily the 2- and 5-positions, and evaluating the resulting changes in biological efficacy.

The bromine atom at the 2-position and the ethyl carboxylate group at the 5-position are the key handles for chemical modification. The bromine atom, being a good leaving group, is readily displaced in cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. Medicinal chemists systematically synthesize libraries of compounds with diverse functionalities at this position to probe the binding pocket of the target protein. For instance, in the development of kinase inhibitors, introducing different aromatic rings at the 2-position can significantly impact the compound's ability to interact with the ATP-binding site of the kinase, thereby influencing its inhibitory potency and selectivity.

Simultaneously, the ethyl carboxylate group at the 5-position offers another avenue for structural diversification. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amides. This modification is particularly important for modulating the pharmacokinetic properties of the drug candidate, such as its solubility, membrane permeability, and metabolic stability. Furthermore, the nature of the amide substituent can also directly influence the compound's interaction with the biological target. For example, the introduction of bulky or flexible side chains can explore additional binding interactions within the target protein, leading to enhanced potency.

A typical SAR campaign for a series of compounds derived from this compound would involve parallel synthesis techniques to rapidly generate a diverse set of analogs. These compounds are then subjected to a battery of in vitro biological assays to determine their activity against the intended target and often a panel of related targets to assess selectivity. The data from these assays, which may include IC50 values (the concentration of an inhibitor where the response is reduced by half), are then carefully analyzed in conjunction with the structural changes. This iterative process of design, synthesis, and testing allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the rational design of more potent and selective drug candidates.

Thiazole-Based Drug Design and Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This compound serves as a critical starting material for the construction of a multitude of thiazole-based drugs and clinical candidates. Its utility spans a wide range of therapeutic areas, from metabolic diseases to oncology.

One of the most prominent examples of a drug synthesized from this compound is Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for the treatment of gout. The synthesis of Febuxostat involves a key Suzuki coupling reaction where the bromine atom at the 2-position of the thiazole ring is replaced with a substituted phenyl group. This is followed by hydrolysis of the ethyl ester at the 5-position to the carboxylic acid, which is a crucial functional group for the drug's activity.

In the realm of oncology, this compound is a valuable precursor for the development of potent c-Met kinase inhibitors . The c-Met proto-oncogene is a key driver in many human cancers, making it an attractive therapeutic target. Researchers have successfully utilized this starting material to synthesize a series of thiazole carboxamides that exhibit significant c-Met inhibitory activity. nih.gov The design strategy often involves a Suzuki coupling at the 2-position to introduce a quinoline (B57606) moiety, which is known to interact with the hinge region of the kinase. The ethyl ester at the 5-position is then converted to various amides to optimize the compound's properties and interactions with the solvent-exposed region of the enzyme.

The versatility of this compound is further highlighted in the discovery of novel anticancer agents targeting other pathways. For instance, it has been used to synthesize derivatives that show potent activity against various cancer cell lines. In these studies, the SAR is explored by introducing different substituents at both the 2- and 5-positions to identify the optimal combination for cytotoxicity and selectivity against cancer cells over normal cells.

The following interactive data table summarizes key research findings where this compound was a pivotal starting material:

| Starting Material | Therapeutic Target/Class | Key Research Findings |

| This compound | c-Met Kinase Inhibitors | Introduction of a thiazole-2-carboxamide as a linker led to potent c-Met inhibitory activity. Several derivatives showed comparable potency to the known inhibitor Foretinib. nih.gov |

| This compound | Anticancer Agents | Thiazole-5-carboxamide (B1230067) derivatives were synthesized and showed moderate anticancer activity against various cell lines, including lung, liver, and intestine cancer cells. |

| This compound | Anti-gout (Febuxostat) | Used as a key intermediate in a novel synthesis of Febuxostat, an effective anti-gout drug. The synthesis involves a Suzuki coupling reaction. |

| This compound | Antibiotics | Served as a raw material for the synthesis of an antibiotic through a substitution reaction followed by hydrolysis. |

The continued exploration of derivatives from this compound underscores its importance in the ongoing quest for new and improved medicines. Its chemical tractability and the established biological significance of the thiazole core ensure its place as a valuable tool in the arsenal (B13267) of medicinal chemists.

Applications in Other Scientific Disciplines

Agrochemical Research and Development

In the continuous effort to develop new and effective crop protection agents, Ethyl 2-bromothiazole-5-carboxylate has emerged as a significant precursor. chemimpex.com Its application lies in the synthesis of innovative herbicides and fungicides, contributing to the creation of effective agricultural solutions. chemimpex.com The thiazole (B1198619) moiety is a well-established pharmacophore in agrochemicals, and this compound provides a convenient starting point for the elaboration of more complex structures.

Research has demonstrated that derivatives synthesized from a thiazole-5-carboxylate core exhibit notable biological activities. For instance, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have been synthesized and evaluated for their fungicidal and herbicidal properties. researchgate.net The preliminary bioassays of these compounds showed that some possess inhibitory effects against various fungal strains and plants. researchgate.net Specifically, certain derivatives displayed 32–58% inhibition against fungi like Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum at a concentration of 100 mg/L. researchgate.net Furthermore, some of the synthesized compounds exhibited 20–50% inhibition against several tested plants at a dosage of 150 g ai/ha. researchgate.net This highlights the potential of the ethyl thiazole-5-carboxylate scaffold in the discovery of new lead compounds for agrochemical development.

Materials Science Applications

The field of materials science explores the creation of novel materials with unique and enhanced properties. This compound is investigated for its potential in synthesizing such advanced materials, including conducting polymers and specialized coatings. chemimpex.comquinoline-thiophene.com The presence of the bromine atom allows for its participation in polymerization reactions, potentially imparting flame-retardant properties to the resulting material. quinoline-thiophene.com Concurrently, the thiazole ring and ester group can influence the thermal stability and mechanical characteristics of the polymer. quinoline-thiophene.com

Thiazole-containing compounds are known to be building blocks for materials used in organic electronics. mdpi.com While specific research detailing the direct polymerization of this compound is not extensively published, the broader class of thiazole derivatives is recognized for its utility in this area. These materials are explored for applications in electronic devices and aerospace due to their potential for high performance. quinoline-thiophene.com The inherent properties of the thiazole ring suggest that polymers derived from this starting material could exhibit interesting electronic and photophysical characteristics suitable for advanced applications.

Biochemical Reagent in Life Science Research

As a versatile biochemical reagent, this compound serves as a fundamental building block in the synthesis of a variety of biologically active molecules for life science research. Its utility is particularly notable in the creation of compounds that can be used to probe biological systems and understand disease pathways.

The compound is a key intermediate in the synthesis of various complex molecules. For example, it is used as a raw material in the multi-step synthesis of Febuxostat, a potent inhibitor of xanthine (B1682287) oxidase. guidechem.com It is also utilized in the development of novel antibiotic compounds through substitution reactions. guidechem.com

Furthermore, research in medicinal chemistry, which overlaps with life science research, has shown that the thiazole-5-carboxylate scaffold is a valuable starting point for creating inhibitors of specific enzymes. For instance, derivatives of 2-aminothiazole-5-carboxamides have been synthesized and shown to have anti-proliferative effects on leukemia cell lines in research settings. mdpi.comsemanticscholar.org These applications underscore the importance of this compound as a foundational molecule for the synthesis of tools used in the exploration of biological processes at the molecular level.

Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of Ethyl 2-bromothiazole-5-carboxylate by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For this compound, commercial suppliers often use HPLC to ensure the compound meets a high purity standard, typically greater than 97.5%. thermofisher.com The analysis involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. The retention time of the main peak corresponding to the compound is used for identification, while the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Spectroscopic Structure Elucidation

Spectroscopic techniques are indispensable for confirming the structural integrity of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the proton signals are expected to appear at specific chemical shifts, indicative of their electronic environment. The ethyl group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), resulting from spin-spin coupling. The thiazole (B1198619) ring proton would appear as a singlet in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the thiazole ring. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the thiazole ring. Key expected vibrational modes include a strong absorption for the C=O (carbonyl) stretch of the ester group, typically in the range of 1710-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester, C-H stretching from the ethyl group, and characteristic absorptions for the C=N and C-S bonds within the thiazole ring.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular weight is 236.09 g/mol . sigmaaldrich.comscbt.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, this compound is expected to be detected as protonated molecules or as adducts with other ions present in the solution. Predicted ESI-MS data for various adducts are presented in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.93755 |

| [M+Na]⁺ | 257.91949 |

| [M-H]⁻ | 233.92299 |

| [M+NH₄]⁺ | 252.96409 |

| [M+K]⁺ | 273.89343 |

The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Elemental Compositional Analysis

Elemental analysis is a crucial method for confirming the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₆H₆BrNO₂S, the theoretical elemental composition can be calculated. sigmaaldrich.comscbt.com This is then compared with the experimentally determined values to verify the purity and identity of the synthesized compound.

| Element | Symbol | Theoretical % |

| Carbon | C | 30.52 |

| Hydrogen | H | 2.56 |

| Bromine | Br | 33.84 |

| Nitrogen | N | 5.93 |

| Oxygen | O | 13.55 |

| Sulfur | S | 13.58 |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, detailed single-crystal X-ray diffraction data for this compound is not publicly documented in the searched scientific literature. While X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions, no specific studies presenting the crystal structure of this compound could be located.

For related compounds, such as 2,4-dibromothiazole, X-ray structure analysis has been reported, revealing details of its orthorhombic crystal system and the disordered nature of its molecules within the crystal lattice. researchgate.net Similarly, the crystal structure of 2,4-diacetyl-5-bromothiazole has been determined, highlighting the role of intramolecular and intermolecular halogen bonding. researchgate.net Another study on a different heterocyclic compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, detailed its monoclinic crystal system and the stabilizing intramolecular and intermolecular hydrogen bonds. vensel.org

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

For the related thiazole (B1198619) ester, calculations have been performed using DFT methods with basis sets like 6-311G(d,p) and cc-pVTZ to optimize the molecular geometry and analyze various molecular properties. nih.govnih.gov These studies are crucial for comparing and analyzing properties like geometry, vibrational frequencies, and dipole moments. nih.gov

Molecular Electrostatic Potential (MEP): MEP analysis is used to predict the reactive sites for electrophilic and nucleophilic attack. In the study of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, MEP analysis was employed to confirm hydrogen bonding sites. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations of harmonic vibrational frequencies are often compared with experimental data (e.g., from FT-IR spectroscopy) to validate the computational model and aid in the assignment of spectral bands. For the related thiazole ester, the calculated vibrational frequencies were found to be in good agreement with experimental assignments. nih.govnih.gov

The following table illustrates the type of data generated from DFT calculations on a related thiazole derivative, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.

| Parameter | Theoretical Value (B3LYP/6-311G(d,p)) | Experimental Value |

| Bond Lengths (Å) | ||

| C=O | 1.216 | 1.209 |

| C-S (thiazole) | 1.735 / 1.765 | 1.728 / 1.758 |

| C-N (thiazole) | 1.312 / 1.385 | 1.305 / 1.378 |

| Bond Angles (º) | ||

| O=C-O | 124.5 | 124.1 |

| C-S-C | 89.5 | 89.8 |

| **Vibrational Frequencies (cm⁻¹) ** | ||

| C=O stretch | 1725 | 1718 |

| N-H stretch | 3250 | 3240 |

Note: The data in this table is for the related compound ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate and is presented for illustrative purposes. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand the interaction between a ligand and its target protein at the atomic level. While no specific molecular docking studies for Ethyl 2-bromothiazole-5-carboxylate were identified in the literature, numerous studies on related thiazole derivatives highlight their potential for interaction with various biological targets.

Thiazole derivatives have been investigated for their potential as antimicrobial, antifungal, and anticancer agents through molecular docking simulations. nih.govnih.govmdpi.comresearchgate.nettandfonline.comnih.govrsc.orgnih.gov For instance, novel thiazole derivatives have been docked against the DNA gyrase of E. coli and S. aureus, showing potential inhibitory activity with docking scores ranging from -6.4 to -9.2 kcal/mol. nih.gov The interactions observed in these studies typically involve hydrogen bonds and π-π stacking with the amino acid residues in the active site of the target protein. nih.gov

In another study, thiazole derivatives were evaluated as potential inhibitors of the E. coli MurB enzyme and 14α-lanosterol demethylase, suggesting mechanisms for their antibacterial and antifungal activities, respectively. mdpi.com Similarly, thiazole-based compounds have been docked against penicillin-binding proteins (PBP4) of E. coli and S. aureus, although some showed relatively weak binding energies. nih.gov

The following table summarizes the findings of molecular docking studies on various thiazole derivatives, illustrating the diversity of targets and the nature of the interactions.

| Thiazole Derivative Class | Target Protein | Key Interactions Observed | Reference |

| Substituted 1,3-thiazoles | DNA Gyrase (E. coli, S. aureus) | Hydrogen bonding, π-π stacking | nih.gov |

| Heteroaryl(aryl) thiazoles | E. coli MurB, 14α-lanosterol demethylase | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| 2,4-disubstituted thiazoles | Glucosamine-6-phosphate synthase | Hydrogen bonding with active site residues | researchgate.net |

| Quinazoline-thiazole hybrids | Bacterial DNA gyrase | Hydrogen bonding, hydrophobic interactions | tandfonline.com |

These studies collectively suggest that the thiazole scaffold is a versatile pharmacophore that can be tailored to interact with a wide range of biological targets. The presence of the bromo and ethyl carboxylate groups on this compound would significantly influence its electronic and steric properties, and therefore its potential binding interactions, which could be a subject for future docking studies.

Structure Prediction and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical properties and biological activity. While a specific crystal structure or detailed conformational analysis for this compound has not been reported, insights can be drawn from studies on related compounds.

The crystal structure of a similar molecule, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, has been determined by single-crystal X-ray diffraction. nih.govnih.gov This analysis revealed that the thiazole ring is essentially planar. nih.gov The planarity of the thiazole ring is a common feature, arising from the sp² hybridization of its constituent atoms and the delocalization of π-electrons, which confers a degree of aromaticity. wikipedia.org

Conformational analysis of thiazole-containing peptides and other derivatives has been performed using DFT methods. nih.gov These studies show that the thiazole ring can influence the conformational preferences of adjacent parts of the molecule. For example, in thiazole-amino acid residues, a semi-extended conformation is often stabilized by an intramolecular hydrogen bond between an amide N-H group and the nitrogen atom of the thiazole ring. nih.gov

For this compound, the main conformational flexibility would arise from the rotation around the C-C bond connecting the ethyl group to the carboxylate moiety and the C-O bond of the ester. The orientation of the ethyl carboxylate group relative to the thiazole ring will be influenced by steric and electronic effects. It is likely that a planar or near-planar conformation between the thiazole ring and the carboxylate group is favored to maximize π-electron conjugation. The presence of the bromine atom at the 2-position is expected to influence the electronic distribution and may participate in halogen bonding interactions, further stabilizing certain conformations in the solid state or in specific solvent environments.

The following table presents selected crystallographic data for the related compound ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, which can provide an indication of the structural parameters that might be expected for similar thiazole esters.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 15.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 109.23 |

| Dihedral Angle (º) | |

| Phenyl ring - Thiazole ring | 5.8 |

Note: The data in this table is for the related compound ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate and is presented for illustrative purposes. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Methodologies

The development of new and efficient methods for synthesizing ethyl 2-bromothiazole-5-carboxylate and related thiazole (B1198619) structures is a primary focus of ongoing research. Traditional synthesis often involves multiple steps, including the cyclization of ethyl acetoacetate (B1235776) and thiourea (B124793), followed by diazotization and bromination. guidechem.com Researchers are actively seeking to improve upon these methods to achieve higher yields and simplify the process for industrial-scale production. guidechem.com

One area of exploration is the development of one-pot synthesis techniques. For instance, a new and efficient method for creating 2-aminothiazole-5-carboxamides involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea, resulting in excellent yields. semanticscholar.org While not directly for this compound, this methodology showcases the trend towards more streamlined synthetic pathways for related thiazole compounds.

Furthermore, research into the synthesis of various thiazole derivatives highlights the modular nature of their assembly. By reacting different starting materials, a wide array of substituted thiazoles can be produced, offering a platform for creating diverse chemical libraries for further investigation. mdpi.commdpi.com

Development of Greener Chemical Processes

In line with the growing emphasis on sustainable chemistry, researchers are developing more environmentally friendly methods for the synthesis of this compound and its derivatives. These "greener" processes aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Metal-Free Synthesis: A significant advancement is the development of metal-free synthetic routes. For example, a novel metal-free method has been developed for the synthesis of thiazole-substituted α-hydroxy carbonyl compounds from thiazole N-oxides and olefins. scispace.comresearchgate.net This approach avoids the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Catalyst-Free Reactions: In some cases, reactions can be performed without any catalyst at all. One such example is a catalyst-free, multicomponent reaction for synthesizing 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. clockss.orgresearchgate.net This technique has been successfully applied to the synthesis of various thiazole derivatives, demonstrating its potential for creating this compound and related compounds more efficiently. nih.gov The use of microwave irradiation can significantly reduce the reaction time from hours to minutes and improve yields. clockss.org

Identification of New Biological Targets and Pharmacological Potentials

The thiazole ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound are being investigated for a wide range of biological activities. acs.orgresearchgate.netekb.eg

Anticancer Activity: Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents. mdpi.comresearchgate.net For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have shown activity against various cancer cell lines. mdpi.com Thiazolidine-2,4-dione derivatives, which share a structural similarity, have been identified as potential VEGFR-2 inhibitors, a key target in cancer therapy. nih.govnih.gov

Antimicrobial and Other Activities: Beyond cancer, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiviral properties. nih.govresearchgate.netnih.gov For instance, certain thiazole derivatives have shown promising results as inhibitors of enzymes crucial for bacterial or viral replication. The versatility of the thiazole nucleus allows for the design of compounds targeting a wide array of biological pathways. nih.gov

Design and Synthesis of Advanced Derivatives with Enhanced Properties

Building on the identified biological activities, researchers are designing and synthesizing advanced derivatives of this compound with improved properties. This involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles.

For example, the synthesis of carbazole-thiazole dyes has been explored for their photophysical properties and potential as tyrosinase inhibitors. nih.gov By strategically adding different functional groups to the thiazole ring, scientists can fine-tune the molecule's electronic and biological characteristics. The introduction of halogens, for instance, has been shown to enhance the anti-inflammatory activity of certain thiazole acetates. nih.gov The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has also been pursued for their anti-proliferative effects. mdpi.com

Integration with High-Throughput Screening Methodologies

To accelerate the discovery of new drug candidates, research involving this compound derivatives is increasingly being integrated with high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of compounds against specific biological targets.

Q & A

Q. What mechanistic insights explain the compound’s activity in anticancer assays?

- This compound disrupts microtubule assembly by binding to the colchicine site of tubulin, inducing G2/M cell cycle arrest. Its pro-apoptotic effects are amplified in cancer cells with dysregulated redox balance, as the thiazole ring participates in ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.